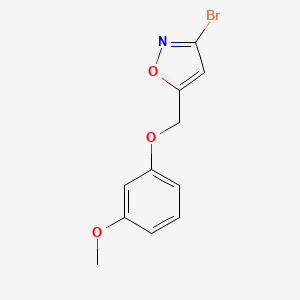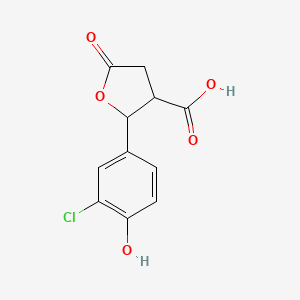![molecular formula C12H11ClN2O B11789852 6-Chloro-8-cyclopropyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11789852.png)
6-Chloro-8-cyclopropyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-クロロ-8-シクロプロピル-3,4-ジヒドロ-1H-ピラノ[3,4-c]ピリジン-5-カルボニトリルは、ピリジン環とピラン環が融合した複素環式化合物です。
2. 製法
合成経路と反応条件
6-クロロ-8-シクロプロピル-3,4-ジヒドロ-1H-ピラノ[3,4-c]ピリジン-5-カルボニトリルの合成は、通常、複数段階の有機反応を伴います。一般的な方法には、適切な前駆体を制御された条件下で環化する反応が含まれます。たとえば、反応は塩素化ピリジン誘導体から始まり、適切なシクロプロピル含有試薬と酸性または塩基性条件下で環化し、目的のピラノ[3,4-c]ピリジン構造を形成します。
工業的製法
この化合物の工業的生産は、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、合成経路を最適化する必要があるでしょう。これには、反応効率とスケーラビリティを向上させるために、連続フロー反応器、グリーン溶媒、触媒の使用が含まれる可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-cyclopropyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with a chlorinated pyridine derivative, which undergoes cyclization with a suitable cyclopropyl-containing reagent under acidic or basic conditions to form the desired pyrano[3,4-c]pyridine structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green solvents, and catalysts to enhance reaction efficiency and scalability.
化学反応の分析
反応の種類
6-クロロ-8-シクロプロピル-3,4-ジヒドロ-1H-ピラノ[3,4-c]ピリジン-5-カルボニトリルは、次のものを含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、追加の官能基を導入したり、既存の官能基を修飾したりするために酸化できます。
還元: 還元反応は、化合物の酸化状態を変更するために使用でき、潜在的に異なる誘導体をもたらします。
置換: 化合物中のハロゲン原子は、求核置換反応によって他の基で置換できます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム (KMnO4) または三酸化クロム (CrO3) などの一般的な酸化剤を使用できます。
還元: 水素化リチウムアルミニウム (LiAlH4) または水素化ホウ素ナトリウム (NaBH4) などの還元剤が一般的に使用されます。
置換: アミンまたはチオールなどの求核剤は、適切な条件下で置換反応で使用できます。
主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、置換反応はアミンまたはチオールなどのさまざまな官能基を導入する可能性があります。
4. 科学研究への応用
6-クロロ-8-シクロプロピル-3,4-ジヒドロ-1H-ピラノ[3,4-c]ピリジン-5-カルボニトリルは、科学研究においていくつかの応用があります。
化学: より複雑な分子や材料の合成におけるビルディングブロックとして役立ちます。
生物学: この化合物は、そのユニークな構造により、酵素阻害や受容体結合に関連する研究で使用できます。
産業: ポリマーやコーティングなど、特定の特性を持つ先進材料の生産に使用できます。
科学的研究の応用
6-Chloro-8-cyclopropyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.
作用機序
6-クロロ-8-シクロプロピル-3,4-ジヒドロ-1H-ピラノ[3,4-c]ピリジン-5-カルボニトリルがその効果を発揮するメカニズムは、その特定の用途によって異なります。医薬品化学では、酵素や受容体などの分子標的に作用し、その活性を調節する可能性があります。この化合物の構造は、特定の結合部位に適合し、生体経路やプロセスに影響を与えます。
類似化合物との比較
類似化合物
7-クロロ-1-シクロプロピル-6-フルオロ-1,4-ジヒドロ-4-オキソキノリン-3-カルボン酸: この化合物は、同様のシクロプロピルおよびクロロ置換パターンを共有しますが、コア構造が異なります。
インドール誘導体: これらの化合物は、複素環を特徴とし、その多様な生物活性で知られています。
独自性
6-クロロ-8-シクロプロピル-3,4-ジヒドロ-1H-ピラノ[3,4-c]ピリジン-5-カルボニトリルは、ピリジン環とピラン環の特異的な融合により、独特の化学的および生物学的特性を有しているため、独自性があります。この構造的な独自性は、さまざまな研究および産業アプリケーションにとって価値のある化合物となっています。
特性
分子式 |
C12H11ClN2O |
|---|---|
分子量 |
234.68 g/mol |
IUPAC名 |
6-chloro-8-cyclopropyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile |
InChI |
InChI=1S/C12H11ClN2O/c13-12-9(5-14)8-3-4-16-6-10(8)11(15-12)7-1-2-7/h7H,1-4,6H2 |
InChIキー |
IBJWXOUPNMLCST-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=NC(=C(C3=C2COCC3)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(Benzo[b]thiophen-7-yl)pyrrolidine](/img/structure/B11789801.png)
![6-(3,4-Diethoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11789806.png)


![Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate](/img/structure/B11789828.png)





![4,6-Dibromothieno[2,3-b]pyridine](/img/structure/B11789859.png)
